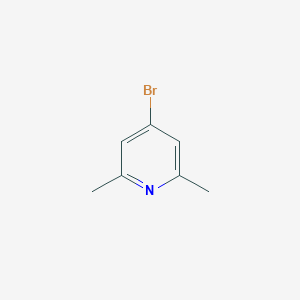

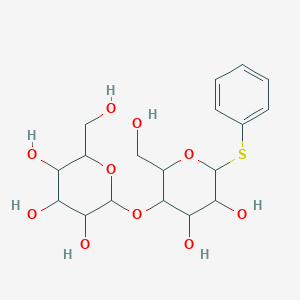

![molecular formula C9H5BrOS B109403 5-Bromobenzo[b]thiophene-3-carbaldehyde CAS No. 16296-72-3](/img/structure/B109403.png)

5-Bromobenzo[b]thiophene-3-carbaldehyde

Overview

Description

5-Bromobenzo[b]thiophene-3-carbaldehyde is a chemical compound with the molecular formula C9H5BrOS and a molecular weight of 242.12 . It is used as a basic skeleton in the synthesis of medicine, pesticides, and functional materials .

Synthesis Analysis

The synthesis of 5-Bromobenzo[b]thiophene-3-carbaldehyde involves several methods. One of the methods includes the reaction of chlorobenzene and 1-bromo-4-[(2,2-dimethoxyethyl)thio]benzene . Another method involves the reaction with phenylboronic acid (PBA) or 3-thienylboronic acid in the presence of a novel heterogeneous Pd catalyst .Molecular Structure Analysis

The InChI code for 5-Bromobenzo[b]thiophene-3-carbaldehyde is 1S/C9H6BrOS/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-5,12H . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Chemical Reactions Analysis

The compound undergoes Suzuki-Miyaura reaction with phenylboronic acid (PBA) or 3-thienylboronic acid in the presence of a novel heterogeneous Pd catalyst . This reaction is a type of cross-coupling reaction, which is widely used in organic synthesis.Physical And Chemical Properties Analysis

The compound has a molecular weight of 242.12 . The storage temperature is between 28°C .Scientific Research Applications

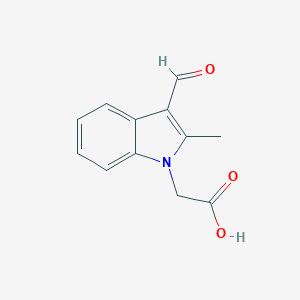

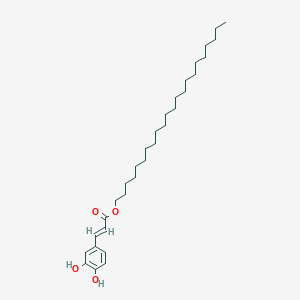

Synthesis of Heteroaryl Chalcones

5-Bromobenzo[b]thiophene-3-carbaldehyde is used in the synthesis of heteroaryl chalcones . These chalcones have long conjugated π systems, which lead to high mobility of the electron density . They contain the reactive ketoethylenic group (–CO–CH=CH–), which increases the scope for synthesis of various heterocyclic compounds .

Spectroscopic Studies

The compound is used in spectroscopic studies. The single crystal structure and complete spectral characterization of two heteroaryl chalcones, namely (i) (E)-3-(benzo[b]thiophen-3-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one (C17H12O2S) and (ii) (E)-1-(2-aminophenyl)-3-(benzo[b]thio phen-3-yl)prop-2-en-1-one (C17H13NOS), were studied .

Thermogravimetric Analysis

The compound is subjected to thermogravimetric analysis (TGA) to investigate its thermal stability under a nitrogen atmosphere and to identify the changes in weight percent with respect to temperature change in a range of 50 to 850 °C .

Synthesis of Biologically Active Compounds

Thiophene-based analogs, including 5-Bromobenzo[b]thiophene-3-carbaldehyde, have been used by scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Industrial Chemistry and Material Science

Thiophene derivatives, including 5-Bromobenzo[b]thiophene-3-carbaldehyde, are utilized in industrial chemistry and material science as corrosion inhibitors . They also have a prominent role in the advancement of organic semiconductors .

6. Fabrication of Organic Light-Emitting Diodes (OLEDs) Thiophene-mediated molecules are used in the fabrication of organic light-emitting diodes (OLEDs) .

7. Synthesis of (benzo [ b ]thiophen-3-yl)trimethylstannane 3-Bromothianaphthene, a compound similar to 5-Bromobenzo[b]thiophene-3-carbaldehyde, may be used in the synthesis of (benzo [ b ]thiophen-3-yl)trimethylstannane .

Synthesis of 3-piperidinothianaphthene

The substitution reaction of 3-bromothianaphthene with piperidine to form 3-piperidinothianaphthene as the major product has been reported .

Future Directions

Mechanism of Action

Mode of Action

It’s known that the compound can undergo suzuki-miyaura reaction with phenylboronic acid or 3-thienylboronic acid .

Pharmacokinetics

It’s suggested that the compound has high gastrointestinal absorption and is bbb permeant .

Action Environment

It’s recommended that the compound be stored in an inert atmosphere at 2-8°c .

properties

IUPAC Name |

5-bromo-1-benzothiophene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrOS/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQLMHAYNFMAEHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CS2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428726 | |

| Record name | 5-Bromobenzo[b]thiophene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromobenzo[b]thiophene-3-carbaldehyde | |

CAS RN |

16296-72-3 | |

| Record name | 5-Bromobenzo[b]thiophene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.